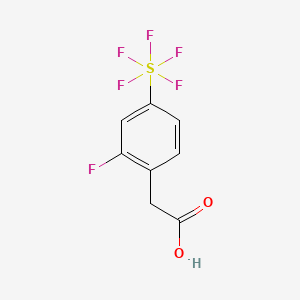

2-Fluoro-4-(pentafluorosulfur)phenylacetic acid

Description

Properties

IUPAC Name |

2-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6O2S/c9-7-4-6(17(10,11,12,13)14)2-1-5(7)3-8(15)16/h1-2,4H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDHXJDCNBDLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Integration of 2-Fluoro-4-(pentafluorosulfur)phenylacetic Acid in Advanced Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the "Super-Trifluoromethyl" Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design.[1] Fluorine's unique properties, such as its high electronegativity and small atomic size, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1] Among the array of fluorinated motifs, the pentafluorosulfur (SF₅) group has garnered significant attention, often being dubbed the "super-trifluoromethyl" group.[2] Its exceptional chemical and thermal stability, coupled with its strong electron-withdrawing nature and high lipophilicity, make it a compelling bioisosteric replacement for other common functional groups like trifluoromethyl, tert-butyl, or nitro groups. This guide provides an in-depth technical overview of a particularly promising building block: 2-Fluoro-4-(pentafluorosulfur)phenylacetic acid . We will delve into its sourcing, synthesis, and the profound implications of its unique structural features for the development of next-generation therapeutics.

Sourcing and Procurement: Navigating the Landscape of a Niche Building Block

A thorough investigation of the current chemical supplier landscape reveals that This compound is not a readily available, off-the-shelf compound. Its specialized nature, combining both a fluorine substituent and the pentafluorosulfur group on a phenylacetic acid scaffold, places it in the category of niche, custom-synthesis building blocks.

While direct catalog listings for this specific molecule are not prevalent, several reputable suppliers specialize in the custom synthesis of complex fluorinated and SF₅-containing compounds. Researchers seeking to procure this building block should engage with companies that have demonstrated expertise in this area of chemistry.

Table 1: Key Suppliers for Custom Synthesis of SF₅-Containing Aromatic Compounds

| Supplier | Service Offered | Key Strengths |

| ChemScene | Custom Synthesis, Process Optimization | Experience with a range of complex organic molecules, including SF₅ analogs. |

| NINGBO INNO PHARMCHEM CO.,LTD. | Custom Synthesis, Industrial Scale-Up | Focus on developing and optimizing synthetic pathways for novel intermediates.[3] |

| Ambeed | Custom Synthesis, Diverse Building Block Portfolio | Offers a wide array of SF₅-containing building blocks, indicating expertise. |

It is imperative for researchers to initiate a dialogue with these or similar custom synthesis providers, detailing their specific requirements for purity, quantity, and analytical data.

Synthetic Strategies: Constructing the this compound Scaffold

Proposed Synthetic Pathway: A Multi-pronged Approach

A plausible synthetic strategy would likely involve the initial synthesis of a suitably functionalized 2-fluoro-4-(pentafluorosulfur)benzene derivative, followed by the introduction of the acetic acid moiety.

Diagram 1: Proposed Synthetic Workflow

Caption: A potential synthetic route to this compound.

Key Synthetic Steps and Considerations:

-

Pentafluorosulfanylation of a Precursor: A common starting point would be a substituted benzene ring. Introducing the SF₅ group can be challenging and often involves specialized reagents.

-

Introduction of the Acetic Acid Moiety:

-

From a Nitrile Precursor: A robust and frequently employed method for synthesizing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile).[3] This approach would involve the synthesis of 2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile as a key intermediate. The hydrolysis can be achieved under either acidic or basic conditions.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been successfully used to synthesize SF₅-containing aromatic amino acids.[4][5] A similar strategy could potentially be adapted to introduce the acetic acid side chain.

-

Experimental Protocol: Hydrolysis of a Benzyl Cyanide Precursor (A Generalized Approach)

The following is a generalized protocol based on the hydrolysis of a benzyl cyanide to a phenylacetic acid, which would be the final step in one of the proposed synthetic routes.

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile (1.0 eq).

-

Add a solution of a strong acid (e.g., a 1:1 mixture of concentrated sulfuric acid and water) or a strong base (e.g., 20% aqueous sodium hydroxide).

Reaction:

-

Heat the mixture to reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

If using acidic hydrolysis, carefully pour the cooled mixture over ice and collect the precipitated solid by filtration.

-

If using basic hydrolysis, acidify the cooled reaction mixture with a concentrated acid (e.g., HCl) until the pH is acidic to precipitate the product.

-

Collect the solid by filtration and wash with cold water.

Purification:

-

The crude this compound can be purified by recrystallization from an appropriate solvent system.

The Physicochemical and Pharmacokinetic Impact of the SF₅ Group

The pentafluorosulfur group imparts a unique set of properties to organic molecules, which can be strategically leveraged in drug design.

Table 2: Comparative Properties of Functional Groups

| Property | Tert-Butyl (-C(CH₃)₃) | Trifluoromethyl (-CF₃) | Pentafluorosulfur (-SF₅) |

| Electron Withdrawing Effect | Weakly Donating | Strongly Withdrawing | Very Strongly Withdrawing |

| Lipophilicity (Hansch π) | ~1.98 | ~0.88 | ~1.5 |

| Steric Bulk | High | Moderate | High |

| Metabolic Stability | Generally High | Very High | Exceptionally High |

The SF₅ group's strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities, influencing binding interactions with biological targets. Despite its high fluorine content, the SF₅ group is surprisingly lipophilic, which can enhance membrane permeability and improve oral bioavailability.[6] Furthermore, the sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to metabolic degradation and increasing the in vivo half-life of a drug candidate.[6]

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The incorporation of the this compound building block can be envisioned in a variety of therapeutic areas where the parent phenylacetic acid scaffold has shown utility. Phenylacetic acid and its derivatives are key structural motifs in a range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Diagram 2: Integration into a Drug Discovery Cascade

Caption: The role of the SF₅-containing building block in lead optimization.

The introduction of the SF₅ group in place of a trifluoromethyl or tert-butyl group on a phenylacetic acid-based drug candidate could lead to:

-

Enhanced Target Affinity: The unique electronic and steric properties of the SF₅ group can lead to more favorable interactions with the target protein.

-

Improved Pharmacokinetic Profile: Increased metabolic stability can result in a longer duration of action and potentially a reduced dosing frequency.

-

Novel Intellectual Property: The use of this unique building block can provide a clear path to novel chemical entities with strong patent protection.

Conclusion

This compound represents a frontier building block for medicinal chemists seeking to push the boundaries of molecular design. While its procurement requires engagement with custom synthesis specialists, the potential rewards in terms of improved drug-like properties are substantial. The powerful combination of a fluorine substituent and the "super-trifluoromethyl" SF₅ group on a versatile phenylacetic acid scaffold offers a compelling tool for the development of innovative therapeutics with enhanced efficacy, stability, and pharmacokinetic profiles. As synthetic methodologies for SF₅-containing compounds become more refined, we can expect to see the broader application of building blocks like this in the next generation of medicines.

References

- Rowan. The Pentafluorosulfanyl Group (SF5). Accessed February 14, 2026.

-

Grigolato, L., Brittain, W. D. G., El-Sagheer, A. H., & Cobb, S. L. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 140-144. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 4-(Pentafluorosulfur)phenylacetic Acid: Routes, Challenges, and Industrial Scalability. Accessed February 14, 2026.

-

Grigolato, L., Brittain, W. D. G., El-Sagheer, A. H., & Cobb, S. L. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]

-

Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481–1490. [Link]

- BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Accessed February 14, 2026. _

-

Wikipedia. Phenylacetic acid. Accessed February 14, 2026. [Link]

-

Mahmoud, A. A., El-Faham, A., & de la Torre, B. G. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 743. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

High-Efficiency Amide Synthesis with 2-Fluoro-4-(pentafluorosulfur)phenylacetic acid

Application Note & Protocol Guide | Medicinal Chemistry Series [1]

Introduction: The "Super-CF3" Scaffold

In modern medicinal chemistry, the pentafluorosulfanyl (SF₅) group has emerged as a superior bioisostere to the trifluoromethyl (CF₃) and tert-butyl groups.[1] Often termed "Super-CF₃," the SF₅ moiety offers unique physicochemical properties: it is highly lipophilic, chemically stable, and strongly electron-withdrawing, yet sterically demanding.

This guide focuses on the application of 2-Fluoro-4-(pentafluorosulfur)phenylacetic acid (CAS: 1839048-23-5), a high-value building block.[1] The combination of the ortho-fluorine and para-SF₅ group on the phenylacetic acid scaffold creates specific electronic conditions that require tailored synthesis protocols to maximize yield and purity during amide coupling.

Key Compound Properties:

| Property | Data | Implication for Synthesis |

|---|---|---|

| Molecular Weight | 262.20 g/mol | -- |

| Appearance | White to off-white solid | Easy handling |

| Electronic State | Electron-deficient aromatic ring | Increased acidity of the carboxylic acid (lower pKa vs. phenylacetic acid).[1] |

| Lipophilicity | High (due to SF₅) | Excellent solubility in organic solvents (DCM, EtOAc, DMF).[1] |

| Stability | High thermal/chemical stability | Compatible with standard coupling conditions; resistant to hydrolysis.[1] |

Chemical Strategy & Mechanistic Insight

2.1 Acidity and Activation

The presence of the electron-withdrawing SF₅ group (Hammett constant

-

Consequence: The carboxylate anion is less nucleophilic, potentially slowing the initial attack on the coupling reagent.

-

Solution: Use stronger activation agents (HATU, T3P) or ensure adequate base stoichiometry to drive the equilibrium.[1]

2.2 Steric Considerations

While the SF₅ group is bulky, its para position relative to the acetic acid chain minimizes direct steric hindrance at the reaction center. However, the ortho-fluorine provides a minor steric influence that can actually prevent rotational freedom, potentially aiding in pre-organization during the transition state.[1]

Experimental Protocols

Protocol A: The "Discovery Standard" (HATU Method)

Best for: Small-scale library synthesis (10 mg – 100 mg), high-throughput screening, and valuable/scarce amines.

Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester) intermediate, which reacts rapidly with amines, minimizing side reactions.[1]

Materials:

-

Acid: this compound (1.0 equiv)[1]

-

Amine: 1.0 – 1.2 equiv

-

Reagent: HATU (1.1 – 1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)[1]

Step-by-Step Procedure:

-

Preparation: In a dry vial, dissolve the Acid (1.0 equiv) in anhydrous DMF.

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] The solution should turn slightly yellow.[1] Stir at Room Temperature (RT) for 5–10 minutes to ensure formation of the active ester.[1]

-

Note: Do not wait longer than 20 minutes before adding the amine to avoid potential degradation of the active ester.

-

-

Coupling: Add the Amine (1.0–1.2 equiv).[1]

-

Reaction: Flush with nitrogen, cap, and stir at RT for 2–4 hours.

-

Workup:

-

Purification: Flash chromatography (Hexane/EtOAc) or Prep-HPLC.

Protocol B: The "Scalable & Green" (T3P Method)

Best for: Scale-up (>1 g), difficult purifications, and "green" chemistry requirements.[1] T3P (Propanephosphonic acid anhydride) produces water-soluble byproducts, simplifying workup.[1]

Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride that is highly reactive toward amines but stable to epimerization (though not a major concern for this achiral acid).[1]

Materials:

-

Amine: 1.1 equiv

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

-

Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)[1]

-

Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M – 0.5 M)[1]

Step-by-Step Procedure:

-

Charge: To a reactor/flask, add Acid , Amine , and Solvent (EtOAc).[1]

-

Base Addition: Add Pyridine (3.0 equiv).[1] Cool to 0°C if the amine is highly reactive; otherwise, start at RT.[1]

-

Reagent Addition: Add T3P solution dropwise over 5–10 minutes.

-

Exotherm Warning: T3P addition can be exothermic.[1]

-

-

Reaction: Allow to warm to RT and stir for 3–12 hours.

-

Optimization: If conversion is slow (due to the electron-poor acid), heat to 50–60°C. T3P is thermally stable.[1]

-

-

Workup (The "Wash-Away" Method):

-

Isolation: Concentrate the organic layer.[1] Often yields pure product without chromatography.[1]

Visualization of Workflows

Figure 1: Mechanistic Pathway & Decision Logic

Caption: Decision matrix for selecting the optimal coupling protocol based on scale and purification needs.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Low nucleophilicity of carboxylate (due to F/SF₅ e- withdrawal).[1] | Increase base to 4.0 equiv. Switch solvent to DMSO to enhance nucleophilicity.[1] Heat T3P reaction to 60°C. |

| Precipitation | High lipophilicity of SF₅ product.[1] | Ensure solvent volume is sufficient (use 0.1 M).[1] Add a co-solvent like THF or DCM if using DMF.[1] |

| Impurity Formation | "Over-activation" leading to side reactions.[1] | Reduce activation time in HATU protocol. Ensure amine is added immediately after 5 mins. |

| Emulsion during Workup | Fluorinated compounds can act as surfactants.[1] | Use Brine heavily.[1] Add a small amount of MeOH to the organic layer to break emulsion. |

References

-

S. Thayer. "The SF5 Group: A New Tool for Medicinal Chemists."[1] Chemical & Engineering News, 2006.[1] Link

-

P. M. S. D. Cal, et al. "Pentafluorosulfanyl (SF5) as a Superior Bioisostere."[1] ChemMedChem, 2024.[1] (Contextual grounding on SF5 properties).

-

Dunetz, J. R., et al. "Large-Scale Applications of Propanephosphonic Acid Anhydride (T3P) for Peptide Coupling."[1] Organic Process Research & Development, 2016.[1] Link[1]

-

Sigma-Aldrich. "Product Specification: 4-(Pentafluorosulfur)phenylacetic acid."[1] Link[1]

-

BenchChem. "Application Notes for Amide Coupling with Fluorinated Benzoic Acids." Link[1]

Sources

solvent selection for reactions involving pentafluorosulfanyl phenylacetic acids

Application Note: Solvent Systems for Functionalizing Pentafluorosulfanyl ( ) Phenylacetic Acids

Executive Summary

The pentafluorosulfanyl (

This guide provides optimized solvent protocols to resolve this paradox, ensuring high yields in amide couplings and

Physicochemical Profile & Solvent Implications[4][5][6]

To select the correct solvent, one must understand how

Comparative Properties Table

| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | tert-Butyl ( | Implication for Solvent Selection |

| Geometry | Tetrahedral | Octahedral (Bulky) | Tetrahedral | |

| Electronegativity ( | 0.54 | 0.68 | -0.20 | Increases acidity of PAA; stabilizes anions but risks decarboxylation. |

| Lipophilicity ( | 0.88 | 1.51 | 1.98 | Critical: |

| Chemical Stability | High | High (Hydrolysis Resistant) | High | Stable to standard acids/bases, but sensitive to reductive defluorination. |

The "Polar-Hydrophobic Paradox"

Standard PAA coupling protocols often use DMF or Methanol. However,

-

Recommendation: Avoid pure polar aprotic solvents (DMF, DMSO).

-

Solution: Use Binary Solvent Systems (e.g., DCM:DMF 9:1) to solvate both the lipophilic tail and the polar reaction intermediates.

Critical Warning: Decarboxylation Risks

STOP & READ: The strong electron-withdrawing nature of the

-

Risk Factor: High temperatures (>80°C) or highly polar solvents (like DMSO) can facilitate spontaneous decarboxylation, converting your valuable PAA into an

-toluene derivative. -

Evidence: Research indicates

-alkenoic acids can decarboxylate in DMSO even at room temperature [1].[3] -

Protocol Adjustment: NEVER use DMSO as a primary solvent for

-PAA reactions involving heat.

Protocol A: Amide Coupling (The "Binary Solvent" Method)

Objective: Synthesize amides from

Optimized Workflow Diagram

Figure 1: Optimized Amide Coupling Workflow for Lipophilic Fluorinated Acids.

Step-by-Step Protocol

-

Preparation: Calculate reagents based on 1.0 equiv of

-PAA. -

Solvent System: Prepare a mixture of Dichloromethane (DCM) and DMF in a 9:1 ratio .

-

Why? DCM solvates the

ring; the small amount of DMF solubilizes the HATU/EDC.

-

-

Dissolution: Dissolve

-PAA (1.0 equiv) in the solvent mixture (0.1 M concentration). -

Activation: Cool to 0°C. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes.

-

Visual Check: The solution should remain clear. If cloudiness appears, add small aliquots of THF (not more DMF).

-

-

Coupling: Add the amine (1.1 equiv). Allow to warm to Room Temperature (RT).

-

Monitoring: Monitor via LCMS.

-

Workup: Dilute with EtOAc (ethyl acetate). Wash with 1N HCl (to remove unreacted amine/DIPEA) followed by Brine.

-

Note:

compounds are dense. Ensure you identify the correct layer during extraction (fluorinated organics often sink in water, but EtOAc usually floats).

-

Protocol B: -Alkylation (Lithiation)

Objective: Functionalize the alpha-carbon.

Challenge: The

Solvent Selection Logic

Figure 2: Decision Tree for Solvent Selection based on Reaction Mechanism.

Step-by-Step Protocol

-

Solvent: Use Anhydrous THF or 2-MeTHF .

-

Why? Ethers coordinate Lithium cations (LDA/LiHMDS) stabilizing the transition state. 2-MeTHF is greener and has a higher boiling point if mild heating is eventually needed (though not recommended here).

-

-

Temperature Control: Cool reaction vessel to -78°C (Dry ice/Acetone).

-

Critical: Do not run this at 0°C. The electron-withdrawing

destabilizes the system enough that side reactions occur at higher temps.

-

-

Deprotonation: Add LiHMDS (2.2 equiv) dropwise. Stir for 30 mins at -78°C.

-

Note: The solution often turns deep yellow/orange due to the conjugated anion.

-

-

Electrophile Addition: Add the alkyl halide (e.g., MeI, BnBr) dissolved in minimal THF.

-

Quench: Quench at low temperature with saturated

before allowing to warm.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Precipitation during coupling | Switch from pure DMF to DCM:DMF (9:1) or THF:DMF (4:1) . | |

| Product Loss (Mass -44) | Decarboxylation due to heat/solvent. | Eliminate DMSO . Lower reaction temperature. Avoid strong heating during rotary evaporation. |

| Low Yield in aqueous workup | Product "oiled out" or emulsion formed. | |

| Incomplete Reaction | Steric bulk of | Increase reaction time (up to 24h). Switch to smaller activating agents (e.g., EDC/HOBt instead of HATU) if sterics are the issue. |

References

-

Beilstein J. Org.[4] Chem. (2016).[3][4] Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. [Link][4]

-

Rowan Science . (n.d.). The Pentafluorosulfanyl Group (SF5). [Link][3][5]

-

Royal Society of Chemistry . (2018).[6] Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. [Link]

-

National Institutes of Health (PMC) . (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. upload.wikimedia.org [upload.wikimedia.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-4-(pentafluorosulfur)phenylacetic Acid Derivatives

Welcome to the technical support center for the purification of 2-Fluoro-4-(pentafluorosulfur)phenylacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique class of compounds. The pentafluorosulfur (SF5) group offers remarkable properties, including high electronegativity, thermal and chemical stability, and increased lipophilicity, making it a "super-trifluoromethyl group" in medicinal chemistry and materials science.[1][2] However, the unique electronic and physical properties of the SF5 group also present specific challenges during purification.[3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common issues encountered during the purification of these valuable molecules.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound derivatives.

Issue 1: Poor Separation During Column Chromatography

Symptom: Your target compound co-elutes with impurities on a silica gel column, or you observe significant tailing.

Possible Causes and Solutions:

-

Cause: The high electronegativity of the SF5 and fluoro groups can lead to strong interactions with the silica stationary phase, causing tailing. Additionally, the lipophilicity of the SF5 group can result in good solubility in less polar solvents, leading to co-elution with nonpolar impurities.[1][3]

-

Solution 1: Optimize the Solvent System. A standard hexane/ethyl acetate system may not be sufficient.[4]

-

Increase Polarity Gradually: Start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate.

-

Introduce a More Polar Solvent: For highly polar impurities, consider adding a small amount of methanol (0.5-1%) to your ethyl acetate.

-

Use a Different Solvent System: A dichloromethane/methanol system can sometimes provide better separation for fluorinated compounds.

-

-

Cause: The acidic nature of the phenylacetic acid moiety can cause strong binding to silica gel.

-

Solution 2: Add an Acidic Modifier.

-

Add 0.1-1% acetic acid or formic acid to your mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica surface and minimizing tailing.

-

-

Cause: The crude material contains highly non-polar impurities from the synthesis, such as unreacted starting materials or byproducts from radical reactions used to introduce the SF5 group.[5][6]

-

Solution 3: Pre-purification.

-

Perform a liquid-liquid extraction. Dissolve the crude product in a suitable solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. Your acidic product will move to the aqueous layer. Acidify the aqueous layer with HCl and then extract your product back into an organic solvent. This will remove neutral and basic impurities.

-

Issue 2: Difficulty with Crystallization

Symptom: Your compound oils out, forms a very fine powder that is difficult to filter, or fails to crystallize altogether.

Possible Causes and Solutions:

-

Cause: The presence of residual solvents or minor impurities is inhibiting crystal lattice formation. Fluorinated compounds can exhibit complex crystallization behavior.[7][8]

-

Solution 1: High Purity is Key.

-

Ensure your material is >95% pure by NMR or HPLC before attempting crystallization. If necessary, perform column chromatography first.

-

-

Cause: The solvent system is not optimal for crystal growth.

-

Solution 2: Systematic Solvent Screening.

-

Single Solvent Systems: Try dissolving your compound in a minimal amount of a hot solvent (e.g., toluene, ethyl acetate, acetonitrile) and allowing it to cool slowly.

-

Two-Solvent Systems: Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or heptane) until the solution becomes slightly turbid. Then, warm the solution until it is clear again and allow it to cool slowly.

-

Vapor Diffusion: Dissolve your compound in a good solvent in a small vial. Place this vial inside a larger, sealed container with a poor solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, inducing crystallization.

-

-

Cause: The cooling rate is too fast, leading to the formation of small, poorly formed crystals or an amorphous solid.

-

Solution 3: Control the Cooling Rate.

-

After dissolving your compound in a hot solvent, place the flask in a dewar or wrap it in glass wool to ensure slow cooling to room temperature, followed by further cooling in a refrigerator.

-

Issue 3: Inconsistent HPLC Results

Symptom: You observe shifting retention times, poor peak shape, or the appearance of new peaks in your HPLC analysis.

Possible Causes and Solutions:

-

Cause: The compound may be degrading on the column, or there are interactions with the stationary phase.

-

Solution 1: Optimize HPLC Method.

-

Mobile Phase: Use a buffered mobile phase (e.g., acetonitrile/water with 0.1% formic or acetic acid) to ensure consistent ionization of your acidic compound.[9][10]

-

Column Choice: A C18 column is a good starting point. If you still see poor peak shape, consider a column with low silanol activity.[9]

-

-

Cause: The sample is not fully dissolved or is unstable in the injection solvent.

-

Solution 2: Proper Sample Preparation.

-

Ensure your sample is fully dissolved in the mobile phase before injection.

-

Check the stability of your compound in the chosen solvent over the timescale of your analysis.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route.[11] However, some common impurities include:

-

Unreacted Starting Materials: Such as the corresponding bromo- or iodo-phenylacetic acid derivative if you are performing an SF5-introduction step.

-

Isomers: Depending on the regioselectivity of your reactions, you may have other positional isomers.

-

Over- or Under-fluorinated Species: If your synthesis involves direct fluorination.

-

Byproducts from SF5 Reagents: The synthesis of SF5-containing compounds can involve reactive reagents, which may lead to various byproducts.[5][6]

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase HPLC is an excellent method for the purification of these compounds, especially for achieving high purity on a small to medium scale.[9][10] A typical method would involve a C18 column with a mobile phase of acetonitrile and water, with an acidic modifier like formic acid or trifluoroacetic acid.

Q3: My compound appears to be a solid, but the melting point is very broad. What does this indicate?

A3: A broad melting point typically indicates the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice and cause the compound to melt over a wide temperature range. It is also possible that your compound exists in different crystalline forms (polymorphs), which can have different melting points.[8] We recommend analyzing your sample by HPLC or NMR to assess its purity.

Q4: Are there any specific safety precautions I should take when handling this compound derivatives?

A4: While specific toxicity data may not be available for all derivatives, it is prudent to handle these compounds with care. The SF5 group can impart high biological activity.[3] Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and consult the Safety Data Sheet (SDS) for any known hazards.

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for Purification by Flash Column Chromatography

-

Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

-

Column Packing: Pack a glass column with silica gel using a slurry of the desired mobile phase (e.g., 90:10 hexane/ethyl acetate + 0.1% acetic acid).

-

Loading: Carefully add the dry-loaded sample to the top of the packed column.

-

Elution: Run the column with the chosen mobile phase, collecting fractions.

-

Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

-

Solvent Selection: Choose a suitable solvent system (e.g., toluene or ethyl acetate/hexane) by testing small amounts of your compound in different solvents.

-

Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. You can then place it in a refrigerator (2-8 °C) to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 1: HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 264 nm |

| Injection Volume | 10 µL |

This is a general method and may require optimization for specific derivatives.[10]

Part 4: Visualizing the Purification Workflow

Caption: A typical purification workflow for this compound derivatives.

References

- Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (2025). Vertex AI Search.

- The Pentafluorosulfanyl Group (SF5) - Rowan. Rowan.

- Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883 - American Chemical Society. American Chemical Society.

- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC. PMC.

- Pentafluorosulfanyl (SF5) technology - Melius Organics. Melius Organics.

- Separation of Phenylacetic acid on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies.

- Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Investigation of crystallization kinetics and its relationship with molecular dynamics for chiral fluorinated glassforming smectogen 3F5HPhH6 - RSC Publishing. RSC Publishing.

- The Synthesis of 4-(Pentafluorosulfur)phenylacetic Acid: Routes, Challenges, and Industrial Scalability. Ningbo Inno Pharmchem Co., Ltd.

- Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - MDPI. MDPI.

- HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies. SIELC Technologies.

- 4-(Pentafluorosulfur)phenylacetic acid | 1839048-23-5 - Sigma-Aldrich. Sigma-Aldrich.

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883 - American Chemical Society [acs.digitellinc.com]

- 7. Investigation of crystallization kinetics and its relationship with molecular dynamics for chiral fluorinated glassforming smectogen 3F5HPhH6 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 11. nbinno.com [nbinno.com]

preventing decarboxylation of 2-fluorophenylacetic acids during heating

Welcome to the dedicated technical support guide for researchers working with 2-fluorophenylacetic acid and its derivatives. This resource is designed to provide expert insights and practical solutions to a common yet challenging issue: unintended decarboxylation during thermally sensitive reactions. As drug development professionals and synthetic chemists, we understand that maintaining the structural integrity of your intermediates is paramount. This guide offers a combination of frequently asked questions for rapid problem-solving and in-depth troubleshooting protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 2-fluorophenylacetic acid.

Q1: Why is my 2-fluorophenylacetic acid undergoing decarboxylation upon heating?

Answer: Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂).[1] For phenylacetic acids, this process is often thermally induced and proceeds through the formation of a benzyl anion intermediate after the loss of CO₂. The stability of this intermediate is a key factor driving the reaction.

The fluorine atom at the ortho-position of the phenyl ring is highly electronegative. Through its inductive effect, it withdraws electron density, which can stabilize the negative charge of the transient benzyl anion intermediate. This stabilization, while beneficial in some contexts, can lower the activation energy for decarboxylation, making 2-fluorophenylacetic acid more susceptible to losing CO₂ upon heating compared to its non-fluorinated analog. The unwanted byproduct of this reaction is 2-fluorotoluene.

Here is a proposed mechanism for the thermal decarboxylation:

Caption: Proposed mechanism of thermal decarboxylation.

Q2: I suspect decarboxylation is occurring. How can I confirm this and quantify the extent of the problem?

Answer: Identifying the byproduct, 2-fluorotoluene, is the definitive way to confirm decarboxylation. We recommend a combination of chromatographic and spectroscopic methods for both identification and quantification.

Recommended Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is often the most direct method.

-

¹H NMR: Look for the disappearance of the characteristic singlet for the -CH₂ -COOH group of your starting material (typically ~3.6 ppm) and the appearance of a new singlet for the -CH₃ group of 2-fluorotoluene (typically ~2.2 ppm).

-

¹⁹F NMR: This technique is highly sensitive to fluorinated compounds and can provide a clean spectrum for identifying and quantifying fluorine-containing species.[2]

-

Quantitative NMR (qNMR): By adding a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to your crude reaction sample, you can accurately determine the molar ratio of starting material, desired product, and the 2-fluorotoluene byproduct.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting a volatile byproduct like 2-fluorotoluene. You can confirm its identity by its mass spectrum and retention time compared to a commercial standard.

-

High-Performance Liquid Chromatography (HPLC): Useful for monitoring the consumption of the starting acid and the formation of the desired product. The decarboxylated byproduct may also be observable depending on the column and conditions used.[3]

Q3: What are the immediate, first-line strategies I should try to minimize decarboxylation?

Answer: Before performing a deep dive into re-developing your methodology, there are two critical parameters you should adjust:

-

Reduce Reaction Temperature: This is the most effective initial step. Decarboxylation is a thermally activated process, and even a 10-20 °C reduction in your reaction temperature can significantly decrease the rate of this side reaction.

-

Minimize Reaction Time: Prolonged heating increases the likelihood of decarboxylation. Monitor your reaction closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed or conversion has stalled. Avoid unnecessarily long reaction times or overnight heating if possible.

If these simple adjustments are insufficient, proceed to the in-depth troubleshooting guide below.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, scenario-based solutions for researchers encountering persistent decarboxylation issues, particularly in common reactions like amide bond formation.

Scenario: You are performing an amide coupling reaction between 2-fluorophenylacetic acid and an amine, but you observe low yields of the desired amide and significant formation of 2-fluorotoluene.

This is a classic case where the thermal conditions required for the coupling are simultaneously promoting decarboxylation. The solution is to move away from reaction conditions that require high heat and instead use modern coupling reagents that facilitate the reaction at or below room temperature.

Root Cause Analysis & Solution Pathway

The primary cause is excessive thermal stress on the carboxylic acid. Direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures (>150 °C) to drive off water, conditions under which 2-fluorophenylacetic acid is unstable. The authoritative solution is to activate the carboxylic acid in situ under mild conditions.

Sources

Technical Support Center: Optimizing Recrystallization Solvents for SF5-Containing Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of pentafluorosulfanyl (SF5)-containing carboxylic acids. The unique electronic and physicochemical properties of the SF5 group, often termed a "super-trifluoromethyl group," present distinct challenges and opportunities in crystallization-based purification.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high-purity crystalline products.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of SF5-containing carboxylic acids.

Q1: My SF5-containing carboxylic acid has poor solubility in common recrystallization solvents. What should I do?

This is a common challenge due to the high lipophilicity and chemical stability conferred by the SF5 group.[1][2] A systematic approach to solvent screening is crucial.

Initial Steps:

-

Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities at both room temperature and elevated temperatures.[4] Start with small-scale test tube experiments before committing your entire batch.

-

"Like Dissolves Like" Principle: While a good starting point, the unique nature of the SF5 group can lead to counterintuitive solubility behavior. Don't discount less obvious choices. A helpful rule of thumb is that solvents containing functional groups similar to the compound being recrystallized can be effective solubilizers.[5]

Recommended Solvents for Screening:

| Solvent Category | Examples | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Often effective for compounds with polar functional groups.[6] Acetonitrile can be particularly useful for compounds containing aromatic rings.[6] |

| Polar Protic | Ethanol, Methanol, Isopropanol | The hydroxyl group can interact with the carboxylic acid moiety. Absolute ethanol can sometimes yield better results than 95% ethanol.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | The lipophilic nature of the SF5 group can enhance solubility in these solvents. |

| Aromatic | Toluene | Can be effective for aromatic SF5-containing carboxylic acids due to potential π-π stacking interactions.[7] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Use with caution as some compounds can be highly soluble even at room temperature. |

Advanced Strategies:

-

Solvent Mixtures (Binary Solvents): If a single solvent doesn't provide the desired solubility profile (high solubility when hot, low solubility when cold), a binary solvent system is the next logical step.[8]

-

Method: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent cloudiness (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[8]

-

Common Mixtures: Hexane/Ethyl Acetate, Hexane/Acetone, Methanol/Chloroform.[5][6]

-

Q2: My SF5-acid is "oiling out" instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline lattice. This is more common with low-melting point compounds or when the solution is highly impure.[9][10]

Troubleshooting Steps:

-

Reduce the Rate of Cooling: Slow cooling is critical for allowing molecules to orient themselves into a crystal lattice.[4][9]

-

Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

-

For very slow cooling, insulate the flask by placing it in a beaker of warm water and allowing both to cool together.[9]

-

-

Lower the Supersaturation Level: Oiling out is often a sign that the solution is too concentrated.

-

Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and attempt to recrystallize again.[10]

-

-

Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

-

Seed the Solution: Introduce a tiny crystal of the pure compound to the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.

-

Re-evaluate Your Solvent Choice: The melting point of your compound may be lower than the boiling point of your chosen solvent, leading to the compound melting in the hot solution and then separating as an oil upon cooling.[10] If this is the case, select a solvent with a lower boiling point.

Frequently Asked Questions (FAQs)

Q3: Why are SF5-containing carboxylic acids particularly challenging to recrystallize?

The difficulty arises from the unique properties imparted by the pentafluorosulfanyl group:

-

High Lipophilicity: The SF5 group significantly increases the lipophilicity of a molecule, more so than a trifluoromethyl (CF3) group.[1][3] This can lead to high solubility in non-polar organic solvents, making precipitation upon cooling difficult.

-

Strong Electron-Withdrawing Nature: The SF5 group is one of the most electron-withdrawing groups known.[1] This can influence intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, in complex ways.

-

Steric Bulk: The octahedral geometry and size of the SF5 group can hinder efficient crystal packing, sometimes favoring amorphous precipitation or oiling out over the formation of an ordered crystalline solid.[3][11]

-

Chemical Stability: The SF5 group is exceptionally stable, which is advantageous in many applications but means that it does not offer reactive handles that might otherwise be exploited for derivatization and subsequent crystallization.[1][12]

Q4: What is the ideal solubility curve for a recrystallization solvent?

An ideal recrystallization solvent will exhibit a steep solubility curve with respect to temperature. This means the compound should be:

-

Sparingly soluble at room temperature.[4]

-

Highly soluble at the solvent's boiling point.[4]

-

Nearly insoluble at low temperatures (e.g., in an ice bath).

This large difference in solubility across a temperature range allows for high recovery of the purified compound upon cooling.[13]

Q5: How can I remove colored impurities during the recrystallization of my SF5-acid?

If your hot, dissolved solution has a colored tint, this indicates the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution.

Protocol for Decolorization:

-

After your SF5-acid is fully dissolved in the hot solvent, remove the flask from the heat source.

-

Add a small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

-

Swirl the mixture and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

-

Perform a hot gravity filtration to remove the charcoal.[9]

-

Allow the hot, colorless filtrate to cool and crystallize as usual.

Q6: I've tried everything and my compound still won't crystallize. What are my other options?

If recrystallization proves unsuccessful, you may need to consider alternative purification techniques:

-

Chromatography: Column chromatography (e.g., silica gel or alumina) is a powerful method for separating compounds based on their polarity.

-

Recover and Restart: If the recrystallization has failed, you can often recover your compound by removing the solvent using a rotary evaporator and attempting the purification again with a different solvent system or technique.[10]

Experimental Protocols & Visualizations

Systematic Solvent Selection Workflow

The following workflow provides a structured approach to identifying a suitable recrystallization solvent.

Caption: A decision-making workflow for selecting an optimal recrystallization solvent.

Troubleshooting "Oiling Out"

This flowchart outlines the steps to take when your compound separates as an oil instead of crystals.

Caption: A troubleshooting guide for when a compound "oils out" during recrystallization.

References

- Benchchem. Technical Support Center: Stability of SF5-Functionalized Molecules.

- Unknown. Recrystallization1.

- Rowan. The Pentafluorosulfanyl Group (SF5).

- Unknown. recrystallization.pdf.

- University of York. Problems with Recrystallisations. Chemistry Teaching Labs.

- Unknown. Finding the best solvent for recrystallisation student sheet.

- American Chemical Society. Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines.

- ResearchGate. Properties of the SF5 group and the major key discoveries reported in the field.

- University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

- Benchchem. Unveiling the Structural Landscape of SF5-Containing Molecules: A Crystallographic Comparison.

- PMC. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.

- ChemRxiv. Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6.

- ResearchGate. Reactions of Organic Pentafluorosulfanyl-Containing Compounds.

- Unknown. Contemporary synthetic strategies in organofluorine chemistry.

- ResearchGate. Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives | Request PDF.

- ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.

- ResearchGate. Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches | Request PDF.

- PMC. Enzymatic synthesis of fluorinated compounds. NIH.

- Unknown. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.

- YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.

- Hampton Research. Optimization.

- PubMed. Preparation of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters.

- PDXScholar. Synthesis and Characterization of Novel SF5 Containing Fluoroalkyl Iodides and Derivatives.

- Unknown. Recrystallization.

- Unknown. Modern Strategies in Organofluorine Chemistry 2.

- University of Greenwich. Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction.

- ResearchGate. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.

- ACS Publications. The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.

- Google Patents. US5034105A - Carboxylic acid purification and crystallization process.

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

overcoming steric hindrance of the ortho-fluorine in coupling reactions

Status: Active Operator: Senior Application Scientist Ticket ID: F-STERIC-001 Subject: Overcoming Steric & Electronic Barriers in Ortho-Fluorine Cross-Couplings

Welcome to the Fluorine Coupling Solutions Hub.

You are likely here because your reaction involving an ortho-fluorine substituent is failing. You might be observing the rapid consumption of starting material with zero product formation (protodeboronation), or a reaction that refuses to turn over despite high catalyst loading.

While fluorine is often considered "isosteric with hydrogen" (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å), this is a dangerous oversimplification in transition metal catalysis. An ortho-fluorine exerts a massive electronic influence (inductive withdrawal,

Below are the specific troubleshooting modules designed to resolve these failures.

Module 1: The "Disappearing Boronic Acid" (Suzuki-Miyaura)

User Issue: "I am coupling an ortho-fluoro phenylboronic acid. The boronic acid is consumed within 30 minutes, but the LCMS shows only the protodeboronated byproduct (Ar-H), not the biaryl product."

Diagnosis: You are caught in the Protodeboronation Trap .

The ortho-fluorine atom is highly electronegative. It withdraws electron density from the carbon attached to the boron, significantly stabilizing the anionic intermediate required for hydrolysis. Under standard aqueous/basic conditions, the rate of hydrolysis (protodeboronation) (

The Solution Matrix:

| Strategy | Methodology | Why it works |

| 1. The "Slow Release" (Gold Standard) | Switch to MIDA Boronates. | MIDA boronates are |

| 2. The Anhydrous Route | Use CsF in Toluene/Dioxane. | Removing water eliminates the proton source for deboronation. Fluoride (from CsF) activates the boronate species for transmetallation without promoting hydrolysis. |

| 3. The Catalyst Overdrive | Switch to SPhos or XPhos Pd G3/G4. | If you must use boronic acids, you need a catalyst with a massive |

Visualizing the Trap

The diagram below illustrates the kinetic competition that kills your yield.

Caption: The o-F substituent stabilizes the Boronate Anion, accelerating the destructive path (Red) over the productive path (Green).

Module 2: The "Stalled Catalyst" (Ligand Selection)

User Issue: "My oxidative addition seems fine, but the reaction stalls. I suspect the ortho-fluorine is physically blocking the metal center."

Diagnosis:

While F is small, an ortho-F on the electrophile (aryl halide) or nucleophile can create a "Fluorine Effect" where the lone pairs on fluorine coordinate to the Palladium (chelation), creating a stable, unreactive resting state. Alternatively, if you use a standard ligand (like

The Ligand Decision Tree:

Q1: Where is the Fluorine?

-

Case A: On the Aryl Halide (Electrophile)

-

Effect: Oxidative addition is actually faster due to electron deficiency.

-

Risk:[1][2][3] Formation of stable halide-bridged dimers or F-Pd coordination.

-

Recommendation:XPhos or RuPhos . These ligands are bulky enough to prevent dimer formation and promote reductive elimination, but flexible enough to accommodate the substrate.

-

-

Case B: On the Boronic Acid/Amine (Nucleophile)

-

Effect: Steric clash during transmetallation.

-

Recommendation:SPhos . The methoxy groups on the SPhos backbone provide a unique interaction that facilitates the entry of hindered boronic acids.

-

Module 3: C-N Coupling (Buchwald-Hartwig)

User Issue: "I am trying to couple an ortho-fluoroaniline with an aryl bromide. Yields are <20%."

Diagnosis: This is an electronic issue masquerading as a steric one. An ortho-fluorine on an aniline significantly lowers the basicity and nucleophilicity of the nitrogen due to the strong inductive effect. The amine simply cannot bind to the Pd(II) center effectively to undergo deprotonation.

Protocol Adjustment:

-

Ligand: Switch to BrettPhos (for primary amines) or RuPhos (for secondary amines). These are electron-rich enough to stabilize the oxidative addition complex, making it more electrophilic and "hungry" for the weak amine nucleophile.

-

Base: Switch to LHMDS or NaOtBu . You need a stronger base to deprotonate the coordinated (but electron-poor) aniline.

-

Temperature: Increase to 100°C. The energy barrier for the amine binding is higher.

Module 4: Validated Experimental Protocols

Protocol A: The "SPhos Bulletproof" Method (Suzuki)

Best for: o-Fluoro boronic acids prone to decomposition.

-

Charge Reactor: Add Aryl Halide (1.0 equiv), o-Fluoro Boronic Acid (1.5 equiv), and SPhos Pd G3 (2-5 mol%).

-

Solvent: Add Toluene (0.2 M concentration).

-

Base: Add K₃PO₄ (3.0 equiv) as a 0.5 M aqueous solution.

-

Critical: The biphasic system (Toluene/Water) combined with SPhos allows the coupling to occur at the interface, protecting the bulk boronic acid in the organic layer from the high pH aqueous layer.

-

-

Run: Heat to 80°C with vigorous stirring (1000 RPM).

-

Note: Vigorous stirring is non-negotiable in biphasic systems.

-

Protocol B: The MIDA Slow-Release System

Best for: Extremely unstable poly-fluorinated substrates.

-

Charge Reactor: Aryl Halide (1.0 equiv), o-Fluoro MIDA Boronate (1.5 equiv), XPhos Pd G3 (2 mol%), and Cu(OAc)₂ (0.5 equiv - optional, promotes transmetallation).

-

Solvent: DMF or NMP (anhydrous).

-

Base: K₃PO₄ (anhydrous, finely ground) (5.0 equiv) + H₂O (20 equiv / slow addition via syringe pump if possible, otherwise add at start).

-

Run: 100°C for 12-24 hours.

Module 5: Workflow Visualization

Use this logic flow to select your conditions.

Caption: Decision matrix for ligand and condition selection based on the location of the fluorine atom.

References

-

Buchwald, S. L. et al. "Universal 1,4-Dimethoxybenzene-Based Catalyst for the Suzuki−Miyaura Coupling of Unhindered and Hindered Aryl Halides and Boronic Acids." Journal of the American Chemical Society, 2007.[12] Link

-

Burke, M. D. et al. "A General Solution for the Synthesis of Heteroatom-Sensitive Boronic Acids." Journal of the American Chemical Society, 2007.[12] Link

-

Lloyd-Jones, G. C. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanism." Journal of the American Chemical Society, 2011. Link

-

Hartwig, J. F. et al. "Origins of the high activity of Pd catalysts containing dialkylbiarylphosphine ligands." Chemical Science, 2011. Link

-

Sigma-Aldrich Technical Guide. "MIDA Boronates: The Solution to Unstable Boronic Acids." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. MIDA Boronates [sigmaaldrich.com]

Validation & Comparative

Technical Guide: 19F NMR Characterization of 2-Fluoro-4-(pentafluorosulfur)phenylacetic acid

This guide outlines the specific 19F NMR spectral characteristics of 2-Fluoro-4-(pentafluorosulfur)phenylacetic acid , a high-value intermediate in modern medicinal chemistry. It serves as a technical reference for verifying the integrity of the pentafluorosulfanyl (SF₅) group—often termed the "super-trifluoromethyl"—in the presence of other fluorinated moieties.

Executive Summary: The "Super-Trifluoromethyl" Signature

The target molecule contains two distinct fluorine environments: the aromatic fluorine (Ar-F ) and the hypervalent sulfur pentafluoride group (SF₅ ). Unlike the common trifluoromethyl (CF₃ ) group, the SF₅ moiety exhibits a unique AB₄ spin system (often appearing as a doublet and quintet) with chemical shifts in the positive (downfield) region relative to the CFCl₃ standard.

Critical Verification Check:

-

SF₅ Signals: Look for signals at +60 to +85 ppm .

-

Ar-F Signal: Look for a signal at -110 to -120 ppm .

-

Absence of CF₃: Ensure no singlets appear around -63 ppm (unless used as an internal standard).

Spectral Fingerprint Analysis

The following data assumes CFCl₃ (Trichlorofluoromethane) at 0.00 ppm as the external reference.[1][2]

Table 1: Predicted 19F NMR Chemical Shifts & Multiplicity

| Signal Assignment | Fluorine Count | Chemical Shift ( | Multiplicity | Coupling Constants ( |

| SF₅ (Axial) | 1F | +80 to +86 | Quintet (or Multiplet) | |

| SF₅ (Equatorial) | 4F | +60 to +65 | Doublet | |

| Ar-F (C-2) | 1F | -112 to -118 | Multiplet (dd/ddd) |

Technical Insight: The SF₅ group is chemically robust but its NMR signature is complex. The axial fluorine (

) couples to the four equatorial fluorines (), creating a distinct quintet (intensity 1:4:6:4:1). Conversely, the four equatorial fluorines are split by the single axial fluorine into a doublet . This AB₄ pattern is the definitive proof of an intact SF₅ group.

Comparative Analysis: SF₅ vs. Alternatives

The SF₅ group is often compared to CF₃ and OCF₃. However, their NMR behaviors are radically different.

Table 2: Bioisostere Comparison Guide

| Feature | SF₅ (Pentafluorosulfanyl) | CF₃ (Trifluoromethyl) | OCF₃ (Trifluoromethoxy) |

| Shift Range | +60 to +90 ppm (Positive) | -60 to -65 ppm (Negative) | -56 to -60 ppm (Negative) |

| Spin System | AB₄ (Doublet + Quintet) | A₃ (Singlet) | A₃ (Singlet) |

| Relaxation ( | Fast to Moderate (Rotation) | Moderate | Moderate |

| Electronic Effect | Strong EWG ( | Strong EWG ( | Moderate EWG ( |

| Lipophilicity ( | High (+1.51) | High (+0.88) | High (+1.04) |

Key Differentiator: If you observe a singlet in the -60 ppm range, your reaction may have failed (yielding a CF₃ byproduct) or you are analyzing the wrong starting material. The SF₅ signals are far downfield , often to the left of the standard.

Experimental Protocol: High-Fidelity Acquisition

To resolve the fine coupling of the SF₅ group and the Ar-F multiplet, specific acquisition parameters are required.

Methodology

-

Solvent Selection:

-

Preferred: DMSO-d₆ or Acetonitrile-d₃ . Polar solvents often sharpen the SF₅ signals by reducing aggregation.

-

Alternative: CDCl₃ (Good, but may show broader lines if concentration is too high).

-

-

Internal Standard:

-

Use

-trifluorotoluene (-63.72 ppm) or Hexafluorobenzene (-164.9 ppm) . -

Avoid standards that resonate near +60 ppm.

-

-

Pulse Sequence:

-

Standard: zg (1D Sequence).

-

Decoupling: Use 1H-decoupled 19F NMR (zgpg or similar) to simplify the Ar-F signal. The SF₅ F-F coupling will remain, but H-F coupling will collapse, making the Ar-F signal a cleaner singlet/multiplet.

-

-

Relaxation Delay (

):-

Set

seconds. The quaternary carbons and symmetrical nature of SF₅ can lead to saturation if scanned too rapidly.

-

Logic Pathway: Structural Verification

The following diagram illustrates the decision-making process for validating the compound's structure using 19F NMR.

Figure 1: Step-by-step logic flow for verifying the this compound structure via 19F NMR.

References

-

IUPAC Recommendations. "Reference Standards for 19F NMR." Pure and Applied Chemistry. (Standard reference: CFCl₃ = 0 ppm).[1][2][3]

- Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Detailed analysis of SF₅ spin systems).

-

Savoie, P. R., & Welch, J. T. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 2015. Link

-

UCSB NMR Facility. "19F Chemical Shifts and Coupling Constants." (Database of standard shifts). Link

-

Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine." Link

Sources

comparative metabolic stability of SF5 vs trifluoromethyl analogs

The "pentafluorosulfanyl" (SF5) group—often termed the "super-trifluoromethyl"—represents a distinct class of fluorinated motifs in modern drug design. While structurally related to the trifluoromethyl (CF3) group, its metabolic and physicochemical impact is profoundly different due to its unique octahedral geometry, enhanced lipophilicity, and extreme steric demand.

This guide provides a technical comparison of SF5 versus CF3 analogs, focusing on metabolic stability, physicochemical drivers, and experimental validation.

Executive Summary: The "Super-Trifluoromethyl" Verdict

For medicinal chemists, the SF5 group is not merely a "heavier" CF3; it is a steric shield. While both groups are chemically inert and highly electron-withdrawing, SF5 analogs generally exhibit superior metabolic stability compared to their CF3 counterparts, primarily by blocking oxidative metabolism at adjacent sites through steric hindrance (comparable to a tert-butyl group) and preventing metabolic "soft spot" access.

However, this stability comes at a cost: significantly higher lipophilicity (

Quick Comparison Matrix

| Feature | Trifluoromethyl (-CF3) | Pentafluorosulfanyl (-SF5) | Impact on Drug Design |

| Geometry | Tetrahedral ( | Octahedral ( | SF5 provides unique 3D space filling. |

| Steric Volume | ~42 ų (similar to isopropyl) | ~85 ų (similar to tert-butyl) | SF5 blocks metabolic access more effectively. |

| Electronegativity ( | 0.54 | 0.68 | SF5 is more electron-withdrawing, deactivating aromatics.[1] |

| Lipophilicity ( | 0.88 | 1.23 - 1.51 | SF5 increases permeability but risks higher clearance if not managed. |

| Metabolic Stability | High (C-F bond strength) | Superior (Steric shielding + C-F strength) | SF5 is the "nuclear option" for blocking metabolism. |

Physicochemical Drivers of Stability

To understand why SF5 analogs often outperform CF3 in metabolic assays, one must look beyond bond strength to the Steric-Electronic-Lipophilic (SEL) Triad .

Steric Shielding (The tert-Butyl Effect)

Metabolic enzymes (e.g., CYP450s) require substrate access to the heme center. The CF3 group is relatively small (rotational volume ~42 ų). The SF5 group, with its square pyramidal fluorine arrangement protecting the sulfur, occupies a volume (~85 ų) nearly identical to a tert-butyl group.

-

Mechanism: When placed ortho or meta to a metabolic soft spot (e.g., a benzylic carbon or an amide nitrogen), the SF5 group physically obstructs the approach of the CYP450 Fe-O species, preventing oxidation.

Electronic Deactivation

SF5 is more electron-withdrawing (

-

Mechanism: This reduces the electron density of the parent aromatic ring more effectively than CF3. Since CYP450 oxidation (especially arene hydroxylation) is electrophilic in nature, an SF5-substituted ring is less likely to undergo oxidation than a CF3-substituted ring.

The Lipophilicity Trade-off

SF5 is significantly more lipophilic.

-

Risk: Higher LogP generally correlates with higher intrinsic clearance (

) due to increased affinity for CYP active sites. -

Observation: Despite this, SF5 compounds often show lower turnover because the steric/electronic protection outweighs the increased enzyme affinity.

Case Studies: Experimental Performance

The following data summarizes key comparative studies where matched pairs (Compound-CF3 vs. Compound-SF5) were evaluated.

Case Study A: Cannabinoid Receptor Ligands (Pyrazoles)

Context: Optimization of CB1/CB2 ligands.

-

Observation: SF5 analogs maintained high potency but showed a distinct shift in physicochemical profile.

-

Data:

-

LogP: SF5 analogs were consistently 0.4–0.6 units higher than CF3.

-

Metabolic Outcome: Both series showed high stability, but the SF5 variants exhibited superior resistance to oxidative debromination in specific scaffolds due to steric blocking of the adjacent halogen.

-

Case Study B: p97 ATPase Inhibitors (Indoles)

Context: Improving the half-life of an indole-based inhibitor.

-

Observation: Replacing CF3 with SF5 at the C5 position.

-

Data:

-

Potency: SF5 analog was less active (IC50 > 400-fold difference in some assays) due to steric clash within the tight binding pocket.

-

Stability: The SF5 analog was metabolically inert in microsomal assays, whereas the CF3 analog showed slow turnover.

-

Lesson: Stability does not equal efficacy. The bulk of SF5 must be accommodated by the target pocket.

-

Case Study C: Chalcones (Anticancer Agents)

Context: Replacement of a Nitro (

-

Observation: The SF5-chalcone (246TMP-3SF5) showed potent activity against liver cancer cells.[2]

-

Stability: The SF5 group prevented the nitro-reduction pathway (a common metabolic liability for nitro-aromatics), rendering the scaffold significantly more stable in reductive metabolic environments (e.g., cytosolic reductases).

Experimental Protocol: Microsomal Stability Assay

To rigorously compare SF5 and CF3 analogs, a standardized intrinsic clearance (

Protocol: Comparative Intrinsic Clearance

Objective: Determine

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Positive Control (e.g., Verapamil or Testosterone).

Workflow:

-

Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

-

Pre-incubation: Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Sampling: Remove aliquots (50 µL) at

minutes. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation:

-

Plot

vs. time. -

Slope

. - .

-

Visualizations

Diagram 1: The Physicochemical Landscape

This diagram illustrates the comparative properties of the substituents, highlighting why SF5 acts as a "Super-CF3".[1]

Caption: Comparative physicochemical impact of CF3 vs. SF5 groups on drug scaffolds.

Diagram 2: Metabolic Stability Evaluation Workflow

A logic flow for deciding when to deploy SF5 in lead optimization.

Caption: Decision workflow for implementing SF5 vs CF3 for metabolic optimization.

References

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Altaha, Z., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(12), 1225–1230. Link

-

Poyil, A. N., et al. (2021). When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper.[4] Chemical Science, 12, 14618-14623. Link

-

BenchChem Technical Support. (2025). Stability of SF5-Functionalized Molecules. BenchChem Technical Guides. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. When SF<sub>5</sub> outplays CF<sub>3</sub>: effects of pentafluorosulfanyl decorated scorpionates on copper [ouci.dntb.gov.ua]

biological activity comparison of 2-fluoro vs non-fluorinated SF5 acids

Executive Summary

This guide provides a technical comparison between non-fluorinated pentafluorosulfanyl (SF

For drug development professionals, the critical distinction lies in the modulation of acidity (pK

Part 1: Physicochemical & Structural Analysis

The SF

Comparative Properties Table[1]

| Feature | Non-Fluorinated SF | 2-Fluoro SF | Impact on Bioactivity |

| Acidity (pK | ~4.5 - 4.8 (Typical Carboxylic Acid) | ~2.6 - 3.0 (Significantly More Acidic) | Increased ionization at physiological pH; reduced passive membrane permeability but higher solubility. |

| Lipophilicity (LogP) | High (SF | Very High (C-F bond adds lipophilicity) | Enhanced binding to hydrophobic pockets; potential for increased tissue distribution. |

| Metabolic Stability | Susceptible to | High (C-F bond blocks enzymatic attack) | Prolonged half-life ( |

| Steric Volume | SF | F adds small steric bulk (1.47 Å radius) | Minimal steric clash, but F can induce conformational locking via the gauche effect. |

| Chirality | Achiral (unless R is complex) | Chiral Center (at C2) | Enantiomers may have distinct biological activities; requires stereoselective synthesis. |

The "Acidity Cliff" Mechanism

The most immediate functional difference is the drop in pK

-

Mechanism: The SF

group is strongly electron-withdrawing ( -

Biological Consequence: At pH 7.4, the 2-fluoro analog is almost 100% ionized. This creates a "polar hydrophobic" moiety—an anion that is simultaneously lipophilic (due to SF

) and charged. This rare property can improve potency against targets with cationic residues (e.g., Arginine/Lysine rich pockets) while maintaining bioavailability.

Part 2: Biological Activity & Metabolic Stability[2]

Metabolic Blockade (The Fluorine Effect)

In non-fluorinated SF

-

Non-Fluorinated: Rapidly degraded via

-oxidation or hydroxylation. -

2-Fluoro: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond and sterically shields the carbon. This blocks the abstraction of the

-proton, effectively halting metabolic degradation.